1-Bromo-4-(1,1-difluoroethyl)benzene 1-Bromo-4-(1,1-difluoroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1000994-95-5
VCID: VC3357986
InChI: InChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
SMILES: CC(C1=CC=C(C=C1)Br)(F)F
Molecular Formula: C8H7BrF2
Molecular Weight: 221.04 g/mol

1-Bromo-4-(1,1-difluoroethyl)benzene

CAS No.: 1000994-95-5

Cat. No.: VC3357986

Molecular Formula: C8H7BrF2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(1,1-difluoroethyl)benzene - 1000994-95-5

Specification

CAS No. 1000994-95-5
Molecular Formula C8H7BrF2
Molecular Weight 221.04 g/mol
IUPAC Name 1-bromo-4-(1,1-difluoroethyl)benzene
Standard InChI InChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
Standard InChI Key QXIBKCFAFRHORF-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)Br)(F)F
Canonical SMILES CC(C1=CC=C(C=C1)Br)(F)F

Introduction

Chemical Identity and Structure

The molecular structure of 1-Bromo-4-(1,1-difluoroethyl)benzene consists of a benzene ring with a bromine atom at the para position relative to a difluoroethyl group. This arrangement influences its chemical behavior and reactivity patterns.

Identification Parameters

The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature:

ParameterValue
CAS Number1000994-95-5
Molecular FormulaC8H7BrF2
Molecular Weight221.04 g/mol
InChIInChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
SMILESCC(C1=CC=C(C=C1)Br)(F)F

The compound is known by multiple synonyms in scientific literature and commercial catalogues, including 4-(1,1-Difluoroethyl)bromobenzene, 4-(1,1-Difluoroethyl)phenyl bromide, Benzene, 1-bromo-4-(1,1-difluoroethyl)-, and 4-Bromo-alpha,alpha-difluoroethylbenzene . This variety of nomenclature reflects its importance across different chemical disciplines and applications.

Physical Properties

Understanding the physical properties of 1-Bromo-4-(1,1-difluoroethyl)benzene is crucial for its handling, storage, and application in various chemical processes.

Physical State and Appearance

The compound exists in different physical states depending on conditions and preparation methods:

PropertyDescription
Physical StateAvailable as either a liquid or crystalline powder
ColorClear colorless to yellow (liquid form) or brown (powder form)
AppearancePowder, crystalline powder, or clear liquid

These physical characteristics can vary based on purity levels and storage conditions .

Thermodynamic and Physical Constants

The compound demonstrates several important physical parameters that determine its behavior in chemical processes:

PropertyValue
Density1.495 g/mL at 25°C / 1.76-1.80 g/mL (25°C)
Boiling Point219.0±30.0°C (predicted) / 80-82°C (10 Torr)
Flash Point82°C
Refractive Indexn20/D 1.503
Viscosity0.7-0.9 cSt (25°C)
Dielectric Strength≥35 kV

The discrepancy in reported density values may result from different measurement techniques or sample preparations across sources. The boiling point variation reflects standard pressure versus reduced pressure (10 Torr) measurements, with the latter being particularly relevant for laboratory distillation processes.

Solubility Profile

The compound demonstrates selective solubility characteristics that influence its applications and handling requirements. It shows good solubility in organic solvents, including benzene and ethanol, which reflects its predominantly hydrophobic nature . This solubility profile is consistent with expectations for halogenated aromatic compounds, which typically demonstrate high affinity for organic solvents and limited water solubility due to their non-polar character.

Chemical Properties and Reactivity

The chemical behavior of 1-Bromo-4-(1,1-difluoroethyl)benzene is significantly influenced by the presence of both bromine and fluorine atoms attached to the benzene ring structure.

Reactivity Patterns

The compound exhibits several characteristic reactivity patterns that make it valuable in synthetic chemistry:

The brominated benzene structure allows for electrophilic substitution reactions, although the rate may be moderated by the electron-withdrawing effects of both the bromine atom and difluoroethyl group . The bromine atom at the para position can participate in various substitution reactions, making this compound a versatile synthetic intermediate . The difluoroethyl group introduces unique electronic effects that influence the reactivity of the aromatic ring and provides opportunities for further functional group transformations.

Stability Considerations

For optimal stability and safety, the compound should be stored under specific conditions:

Storage ParameterRecommendation
Container TypeSealed containers
TemperatureRoom temperature
Environmental ConditionsDry atmosphere
Chemical IncompatibilitiesOxidants and strong acids

Maintaining appropriate storage conditions is essential for preserving the compound's integrity and preventing potential hazardous reactions .

Synthesis Methods

Several approaches exist for the synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene, with varying degrees of efficiency and complexity.

Synthesis from 4'-Bromoacetophenone

A well-documented synthetic route involves the conversion of 1-(4-bromophenyl)ethanone (4'-Bromoacetophenone) using diethylamino-sulfur trifluoride (DAST) as a fluorinating agent:

Reaction ParameterSpecification
Starting Material1-(4-bromophenyl)ethanone
Fluorinating Agent[ethyl(trifluoro-λ4-sulphanyl)amino]ethane (DAST)
SolventDichloromethane
Temperature50°C
AtmosphereInert (argon)
Yield77%

This method provides a relatively high yield under controlled conditions and represents an efficient approach for laboratory-scale synthesis .

Detailed Synthesis Protocol

The specific procedure for this synthesis involves several carefully controlled steps:

  • Under an argon atmosphere, 3.0 g (15.07 mmol) of 1-(4-bromophenyl)ethanone is dissolved in 30 ml of dichloromethane.

  • 15.9 ml (120.57 mmol) of DAST is added slowly to the solution.

  • The reaction mixture is gradually heated to 50°C and maintained at this temperature overnight with continuous stirring.

  • Upon completion, the reaction solution is carefully poured into ice-water.

  • The organic phase is separated, and the aqueous phase undergoes extraction three additional times with dichloromethane.

  • The combined organic extracts are dried over magnesium sulfate.

  • After filtration, the solvent is removed under reduced pressure.

  • Purification is achieved through column chromatography on silica gel using a petroleum ether/dichloromethane (4:1) mobile phase.

  • The final product is isolated as a yellowish liquid with a yield of 2.56 g (11.58 mmol, 77%) .

This detailed protocol highlights the importance of controlled conditions, particularly the inert atmosphere and careful temperature management, in achieving optimal yields.

Applications

1-Bromo-4-(1,1-difluoroethyl)benzene serves various functions across scientific research and industrial processes.

Synthetic Applications

The compound functions primarily as a reaction reagent in organic synthesis . Its unique structure, featuring both bromine and fluorine atoms, makes it particularly valuable for:

  • Building more complex molecular structures

  • Introducing fluorinated moieties into target compounds

  • Serving as a precursor in medicinal chemistry and materials science

The presence of the bromine atom provides a reactive site for further transformations, including coupling reactions and nucleophilic substitutions, while the difluoroethyl group introduces fluorine atoms that can impart desirable properties such as metabolic stability or altered lipophilicity in pharmaceutical compounds.

Industrial Applications

Beyond laboratory research, the compound has established applications in industrial processes, particularly in the dye industry . Fluorinated compounds often contribute unique properties to dyes and pigments, including enhanced stability, brightness, and resistance to degradation. The specific role of 1-Bromo-4-(1,1-difluoroethyl)benzene in dye formulations likely leverages the electronic and structural features imparted by its halogen substituents.

Classification SystemDesignation
UN IDsUN 2810 6.1 / PGIII
WGK Germany3 (highly water-endangering)
GHS Signal WordDanger

These classifications indicate significant hazard potential requiring careful handling and appropriate safety measures .

Hazard Statements

According to GHS classification, the compound is associated with several serious health hazards:

  • Toxic if swallowed

  • Toxic in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Toxic if inhaled

  • May cause respiratory irritation

These hazard statements underscore the importance of proper personal protective equipment and handling procedures when working with this substance.

SpecificationTypical Value
Minimum Purity94-95% (GC)
Verification MethodInfrared spectrum confirmation
Physical FormLiquid or crystalline powder
ColorClear colorless to yellow (liquid) or brown (powder)

These specifications ensure consistent quality and performance in research and industrial applications .

QuantityApproximate Price Range (EUR)
100-250 mg30-36 €
1 g52-67 €
5 g126-248 €
10 g178 €
25 g586-762 €

Pricing varies between suppliers and may depend on purity specifications, packaging type, and order quantity .

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